2-Amino-6-methylnicotinaldehyde
Overview
Description
2-Amino-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylnicotinaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the nitration of 2-methylpyridine followed by reduction to form 2-amino-6-methylpyridine. Subsequent formylation at the 3-position yields the desired aldehyde .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. These methods are optimized for cost-effectiveness and efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylnicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.
Major Products
Oxidation: 2-Amino-6-methylpyridine-3-carboxylic acid.
Reduction: 2-Amino-6-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-6-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylnicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpyridine-4-carbaldehyde
- 2-Amino-5-methylpyridine-3-carbaldehyde
- 2-Amino-6-ethylpyridine-3-carbaldehyde
Uniqueness
2-Amino-6-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFQGCDZCNDOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694767 | |
Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-99-3 | |
Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methylnicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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